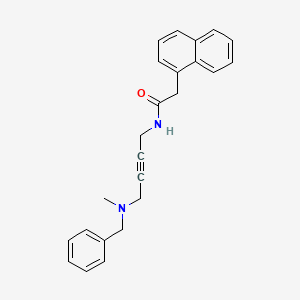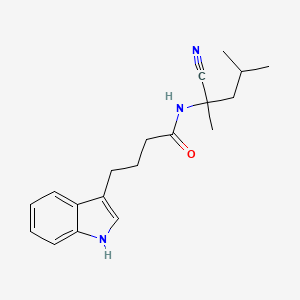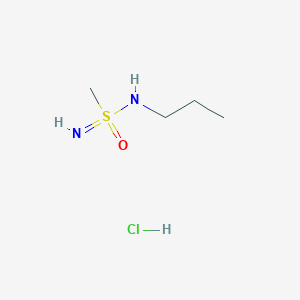
Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate, also known as DMPT, is a chemical compound that has recently gained attention due to its potential use in animal feed as a feed attractant. DMPT is a synthetic compound that belongs to the thiazolidine group of chemicals, which are known for their diverse range of biological activities.
作用机制
The exact mechanism of action of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate as a feed attractant is not fully understood, but it is thought to involve the olfactory system of animals. Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate has a strong odor that can stimulate the olfactory receptors in the nasal cavity, leading to an increase in appetite and feed intake. Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate may also affect the gut microbiota and digestive enzymes of animals, thereby enhancing the nutrient absorption and utilization.
Biochemical and Physiological Effects:
Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate has been shown to have minimal toxicity and no adverse effects on the health of animals, even at high doses. In fish, Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can increase the activity of digestive enzymes, such as amylase, protease, and lipase, and improve the intestinal morphology. Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can also modulate the expression of genes related to growth, metabolism, and immune function in fish. In pigs, Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can increase the activity of pancreatic enzymes, such as trypsin and chymotrypsin, and improve the nutrient digestibility. Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can also increase the serum levels of insulin-like growth factor-1 (IGF-1) and decrease the levels of cortisol in pigs.
实验室实验的优点和局限性
Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate has several advantages for lab experiments, such as its easy synthesis, high purity, and stable chemical properties. Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can be easily dissolved in water or organic solvents, making it suitable for various experimental designs. However, Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate has some limitations, such as its strong odor, which can affect the behavior and physiology of animals. Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can also interact with other chemicals or drugs, leading to unpredictable effects.
未来方向
Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate has a great potential for further research in various fields, such as aquaculture, animal nutrition, and biomedicine. Some future directions for Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate research are:
1. Investigating the molecular mechanisms of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate as a feed attractant, including its interaction with olfactory receptors and neural circuits.
2. Developing new formulations or delivery methods of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate that can enhance its efficacy and reduce its odor.
3. Examining the long-term effects of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate on the growth, reproduction, and health of animals, as well as its potential environmental impact.
4. Exploring the potential use of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate as a drug candidate for treating metabolic disorders, such as diabetes and obesity, based on its effects on nutrient metabolism and gut microbiota.
5. Collaborating with industry partners to optimize the production and application of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate in animal feed, and to meet the increasing demand for sustainable and efficient animal production.
合成方法
Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can be synthesized by the reaction of 2,4-dimethylphenyl isothiocyanate with methyl glycinate in the presence of a base. The reaction yields Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate as a white crystalline solid with a molecular weight of 249.33 g/mol. The purity of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.
科学研究应用
Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate has been extensively studied for its potential use as a feed attractant in aquaculture and livestock industries. It has been shown to increase feed intake and growth performance in various fish species, such as tilapia, catfish, and carp. Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can also improve the feed conversion ratio, reduce the ammonia content in the water, and enhance the immune response of fish. In addition, Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate has been tested as a feed additive for pigs, chickens, and cows, with promising results in terms of growth promotion, nutrient utilization, and meat quality.
属性
IUPAC Name |
methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-8-4-5-10(9(2)6-8)12-14-11(7-17-12)13(15)16-3/h4-6,11-12,14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXFWLLFAQLQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2NC(CS2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2642751.png)



![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2642759.png)



![Dimethyl 2-oxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2642764.png)

![2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2642766.png)

![N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide](/img/structure/B2642770.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2642773.png)